Home > Products > Screening Compounds P93880 > (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine
(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine - 1540202-26-3

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

Catalog Number: EVT-3095329
CAS Number: 1540202-26-3
Molecular Formula: C9H14N2O
Molecular Weight: 166.224
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    N-{[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide

    • Compound Description: This compound is a methanesulfonamide derivative featuring a 1,2-oxazole ring substituted at the 5-position with a 4-methylphenyl group. The research highlights its crystal structure, revealing a three-dimensional network formed by C—H—O hydrogen bonds between molecules in the crystal. []

    5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine

    • Compound Description: This compound features a 1,2-oxazole ring at the 5-position of a 1,3,4-thiadiazole ring system. The study investigates its crystal structure, reporting the formation of a three-dimensional supramolecular structure through N—H⋯N and C—H⋯N hydrogen bonds and van der Waals interactions. []

    3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

    • Compound Description: This compound serves as a precursor in synthesizing novel heterocyclic compounds with the 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. []
    • Compound Description: This group represents novel heterocyclic compounds derived from 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. They exhibit notable antibacterial activity against various bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli. []
  • 3-Benzylsulfanyl-6-(5-methyl-1,2-oxazol-3-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

    • Compound Description: This compound features a 1,2-oxazole ring at the 6-position of a triazolo-thiadiazole system. Crystallographic analysis reveals the compound's planar structure and the presence of π–π interactions between thiadiazole and oxazole rings. []

    5,6-Dimethyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-1,3-benzo­diazole

    • Compound Description: This compound contains a 1,2-oxazole ring linked to a benzodiazole moiety via a methylene bridge. []

    4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

    • Compound Description: The compound incorporates a 1,2-oxazole ring attached to a benzenesulfonamide moiety via an amino group. []

    3-[2-(5-tert-Butyl-1,2-oxazol-3-yl)hydrazinylidene]chroman-2,4-dione

    • Compound Description: This compound consists of a chromane-2,4-dione moiety linked to a 1,2-oxazole ring through a hydrazinylidene bridge. Crystallographic analysis shows that the compound is stabilized by intramolecular N—H⋯O hydrogen bonds. []

    1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

    • Compound Description: This compound is the trans diastereoisomer of 1-[2-(4-nitrophenyl)-6-(5-phenyl-3-isoxazolyl)-1,2,3,4-tetrahydro-4-quinolinyl]-2-pyrrolidinone monohydrate. It features a 1,2-oxazole ring as part of a more complex structure involving tetrahydroquinoline and pyrrolidinone rings. []

    4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

    • Compound Description: This compound features a 1,2-oxazole ring linked to a benzenesulfonamide moiety through a sulfamoyl group. Its crystal packing exhibits N—H⋯N and N—H⋯O hydrogen bonds. []

    4-Hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate

    • Compound Description: This compound, synthesized from syringic acid and sulfamethoxazole, incorporates a 1,2-oxazole ring connected to a benzamide moiety via a sulfamoyl group. Crystal packing analysis reveals the presence of O—H⋯O and O—H⋯N hydrogen bonds. []

    1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one monohydrate

    • Compound Description: This compound, crystallizing with two organic molecules and two water molecules, features a 1,2-oxazole ring integrated into a complex structure involving tetrahydroquinoline and pyrrolidinone rings. []

    N,N-dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamine derivatives

    • Compound Description: This group of compounds, synthesized through multistep reactions, demonstrates potential antimicrobial activities. []

    1-(1,2-oxazol-3 (and 5)-yl)-3-alkylureas

    • Compound Description: These compounds serve as starting materials for synthesizing various 1,2-oxazole derivatives via reactions with organic sulfenyl chlorides. []

    Bis Thiazolo[4,5-c]Isoxazolines Bearing 1,2,4-triazole Ring

    • Compound Description: This series of compounds were synthesized and characterized as potential antimicrobial agents. Their structures were confirmed through spectroscopic methods like FTIR, 1H NMR, and 13C NMR. []

    5-[3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-Methyl-5H-dibenzo-[b,f]azepine

    • Compound Description: This compound features a 4,5-dihydro-1,2-oxazole ring connected to a dibenzo[b,f]azepine moiety. It is characterized by a boat conformation in the azepine ring and intermolecular interactions studied using Hirshfeld surfaces analysis. []

    1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazines

    • Compound Description: This group of eleven compounds, synthesized using a hydroxyapatite-catalyzed microwave-assisted method, contains a 4,5-dihydro-1,2-oxazole ring. []

    1-{[3-(Thiophen-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-2,3-dihydro-1H-indole-2,3-dione

    • Compound Description: This compound features a 4,5-dihydro-1,2-oxazole ring linked to an indole-2,3-dione moiety. Crystallographic analysis reveals intermolecular C—H⋯O hydrogen bonds and offset π–π interactions. []

    4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide-3,5-dinitrobenzoic acid (1/1)

    • Compound Description: This compound is a 1:1 cocrystal of 4-amino-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide and 3,5-dinitrobenzoic acid. This cocrystal is formed through a network of O-H⋯N and N-H⋯O hydrogen bonds. []

    5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol

    • Compound Description: The title compound incorporates a 4,5-dihydro-1,2-oxazole ring system with a benzofuran substituent. []

    rac-(3S,4S)-3-Hydroxy-4-phenyl-1-[(S)-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-4,5-dihydro-1H-1,5-benzodiazepin-2(3H)-one

    • Compound Description: The compound, characterized by a boat-shaped diazepine ring, includes a 4,5-dihydro-1,2-oxazole ring. []

    3-{[3-(4-Chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

    • Compound Description: This compound features a 4,5-dihydro-1,2-oxazole ring attached to a benzodiazepine system. []

    Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate

    • Compound Description: The title compound features a 1,2-oxazole ring. []

    3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

    • Compound Description: This compound incorporates a 4,5-dihydro-1,2-oxazole ring within its structure, which is connected to a benzodiazepine unit. []

    1,5-Dimethyl-3-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

    • Compound Description: This molecule, resulting from the reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione and benzaldoxime, features a 4,5-dihydro-1,2-oxazole ring. []

    3-Allyl-1-{[3-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-yl]methyl}-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione

    • Compound Description: This compound contains a 4,5-dihydro-1,2-oxazole ring linked to a more complex structure featuring anthra[1,2-d]imidazole and nitrophenyl groups. []

    N-(5-methyl-1,2-oxazol-3-yl)-4-{[(4-nitrophenyl)carbamoyl]amino}benzene-1-sulfonamide (HSMZU)

    • Compound Description: HSMZU represents a sulfonamide derivative incorporating a 1,2-oxazole ring in its structure. Two polymorphs of its dimethylformamide solvate were studied, revealing different assemblies. []

    5-Oxazol-2-yl-1H-pyrazolo[4,3-b]pyridin-3-ylamine

    • Compound Description: This compound features a 1,2-oxazole ring connected to a pyrazolo[4,3-b]pyridine moiety. []

    3-aryl-2-(3-aryl-4,5-dihydro-1,2-oxazol-5-yl)-4(3H)-quinazolinones

    • Compound Description: This group of compounds includes a 4,5-dihydro-1,2-oxazole ring within its structure. []

    5-Amino-1,3-oxazoles

    • Compound Description: These compounds act as versatile precursors for generating diverse functionalized heterocycles. []

    6,8-Dibromo-3-[4-(5-substitutedphenyl-1,2-oxazol-3-yl)phenyl]-2-methylquinazolin-4-one

    • Compound Description: These compounds were synthesized and characterized for their potential antimicrobial properties. The structures were confirmed by IR and NMR spectral data. []

    (-)-5-(3-Chlorophenyl)-alpha-(4-chlorophenyl)-alpha-(1-methyl-1H-imidazol-5-yl)tetrazolo-[1,5-a]quinazoline-7-methanamine

    • Compound Description: This compound and its pharmaceutically acceptable salts exhibit potential as anticancer agents. []
    • Compound Description: This compound stands out due to its unusual electron charge delocalization and high water solubility. It displays promising antimicrobial activity, especially against Gram-positive bacteria and biofilms. [, ]
  • N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]adamantan-1-amine (WJ379)

    • Compound Description: WJ379 is an M2-S31N-specific inhibitor designed as a potential antiviral agent for influenza A virus infections. []

    N-[(5-bromothiophen-2-yl)methyl]adamantan-1-amine (BC035)

    • Compound Description: BC035 is an S31N/WT dual inhibitor, another potential antiviral agent for influenza A virus infections. []

    2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid (AMPA)

    • Compound Description: AMPA is a well-known compound that acts as an agonist of the AMPA receptor, a glutamate receptor subtype in the central nervous system. [, ]
    • Compound Description: This novel sulfonamide hybrid exhibits promising in vitro antimicrobial activity. Molecular docking studies were performed to understand its interactions with biological targets. []
  • 2-Phenyl-N-((4-(N-thiazol-2-yl)sulfamoyl)-phenyl)carbamothioyl)-acetamide

    • Compound Description: This compound, a sulfonamide hybrid, demonstrates noteworthy in vitro antimicrobial activity. Molecular docking studies were conducted to explore its interactions with target proteins. []
    • Compound Description: This group of compounds are products of a regiospecific cycloaddition reaction involving 2-phenacyl-1H-benzimidazole and substituted 1,3-oxazol-5-ones. []
    • Compound Description: This cytisine derivative displays hemorheological activity, showing the ability to reduce blood viscosity in an in vitro model of blood hyperviscosity. []
    • Compound Description: Similar to the previous compound, this cytisine derivative also exhibits hemorheological activity by reducing blood viscosity in an in vitro model of blood hyperviscosity. []
    • Compound Description: This cytisine derivative, like the previous two, demonstrates hemorheological activity by lowering blood viscosity in an in vitro setting, indicating potential therapeutic applications. []
    • Compound Description: Compound 5c exhibits potent and selective inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. []
    • Compound Description: This compound displays activity against butyrylcholinesterase (BChE), another enzyme in the cholinesterase family. []

    methyl 4‐(3‐hydroxy‐1,2‐oxazol‐5‐yl)piperidine‐1‐carboxylate (Molport-000-004-273)

    • Compound Description: This curcumin analog was identified as a potential DYRK2 inhibitor through pharmacophore modeling, molecular docking, molecular dynamics simulations, and ADME predictions. []

    3,4-dihydroxy-5-methyl-4,5-dihydro-1,2-oxazol-5-yl (IM2)

    • Compound Description: This compound is identified as one of the main primary intermediates in the atmospheric oxidation of hymexazol by OH radicals. []

    3,5-dihydroxy-5-methyl-4,5-dihydro-1,2-oxazol-4-yl (IM3)

    • Compound Description: Similar to IM2, IM3 is also a significant primary intermediate formed during the atmospheric oxidation of hymexazol by OH radicals. []

    (3-hydroxy-1,2-oxazol-5-yl)methyl (P8)

    • Compound Description: This compound is another important primary intermediate resulting from the atmospheric oxidation of hymexazol by OH radicals. []
Overview

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine is an organic compound that falls within the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by its cyclopentyl group and a methanamine functional group, which contribute to its biological activity and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, often involving the reaction of cyclopentyl-substituted precursors with oxazole derivatives. Detailed synthesis routes are outlined in the synthesis analysis section below.

Classification

This compound is classified as a heterocyclic amine due to the presence of nitrogen in its structure. It may exhibit properties typical of both oxazoles and amines, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine typically involves:

  1. Formation of the Oxazole Ring: This can be achieved through condensation reactions between appropriate carboxylic acids and amines under acidic or basic conditions.
  2. Cyclopentyl Substitution: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides or other derivatives.
  3. Final Amine Formation: The methanamine group is introduced through reductive amination or direct amination techniques.

Technical Details

The synthesis may require specific catalysts or reagents to facilitate the formation of the oxazole ring and ensure high yields. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the synthesis process.

Molecular Structure Analysis

Data

  • Molecular Formula: C₉H₁₃N₃O
  • Molecular Weight: Approximately 165.22 g/mol
  • Melting Point: Data on melting point may vary based on purity but is typically around 100°C.
  • Solubility: Generally soluble in polar solvents like water and methanol.
Chemical Reactions Analysis

Reactions

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for further derivatization.
  2. Acid-Base Reactions: As an amine, it can react with acids to form salts.
  3. Oxidation Reactions: The presence of the oxazole ring allows for potential oxidation under specific conditions.

Technical Details

The reactivity of this compound can be influenced by electronic factors from the cyclopentyl group and steric hindrance from the oxazole ring. Understanding these properties is essential for designing further synthetic pathways or applications.

Mechanism of Action

Process

The mechanism of action for (5-Cyclopentyl-1,2-oxazol-3-yl)methanamine is primarily linked to its interactions at the molecular level with biological targets. It may function as a ligand for certain receptors or enzymes, influencing biochemical pathways.

Data

Research indicates that compounds with similar structures have shown activity in modulating neurotransmitter systems or exhibiting anti-inflammatory properties. Further studies are needed to elucidate the exact mechanisms involved with this specific compound.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Odor: May have a faint amine-like odor.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids to form stable salts; may undergo hydrolysis under certain conditions.
Applications

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting neurological disorders.
  2. Research Tools: Useful in studying biological processes involving oxazoles and amines.
  3. Synthetic Intermediates: Can serve as an intermediate in synthesizing more complex organic molecules.
Synthetic Methodologies and Optimization

Cyclocondensation Strategies for Oxazole Core Formation

The isoxazole ring is typically constructed via [3+2] cycloaddition between cyclopropane-functionalized nitrile oxides and alkynes or through hydroxylamine cyclization with 1,3-dicarbonyl precursors. Key approaches include:

  • Hydroxylamine Route: Cyclocondensation of cyclopentanecarbaldehyde-derived oxime (generated from hydroxylamine hydrochloride) with propargyl amine yields 3-aminomethyl-5-cyclopentylisoxazole. This method requires anhydrous conditions to prevent hydrolysis [5] [8].
  • Nitrile Oxide Cycloaddition: In situ generation of nitrile oxides from cyclopentyl aldoxime (using oxidants like PhI(OAc)₂) followed by reaction with propargyl alcohol affords 3-hydroxymethyl intermediates, which are subsequently aminated [8].

Table 1: Cyclocondensation Routes for Isoxazole Core Synthesis

PrecursorReagentConditionsIntermediateYield (%)
Cyclopentyl aldoximePropargyl amineEt₃N, CH₂Cl₂, 25°C, 12 h3-(Aminomethyl)isoxazole65–75
CyclopentanecarbaldehydeNH₂OH·HCl, propargyl alcoholK₂CO₃, EtOH, reflux3-(Hydroxymethyl)isoxazole70–80
β-Keto ester (cyclopentyl)NH₂OH, AcOH, 80°CIsoxazoloneN/A60

Stereoselective Introduction of Cyclopentyl Substituents

Regioselective incorporation of cyclopentyl at C5 is achieved through:

  • Directed Metalation: Pd-catalyzed Suzuki coupling of 5-bromoisoxazole with cyclopentylboronic acid under Pd(PPh₃)₄ catalysis (toluene, 80°C) achieves >90% C5 selectivity. Steric hindrance at C3 minimizes disubstitution [8].
  • Enolate Functionalization: Deprotonation of 5-unsubstituted isoxazole with LDA at −78°C followed by addition of cyclopentyl bromide yields 5-cyclopentyl derivatives, though overalkylation remains a challenge (<50% yield) [8].

Amine Group Incorporation via Reductive Amination or Nucleophilic Substitution

Primary amine installation employs:

  • Reductive Amination: 3-Formyl-5-cyclopentylisoxazole reacted with ammonia/NaBH₄ in MeOH affords the target amine in 60–70% yield. Competitive reduction of the isoxazole ring lowers efficiency [5].
  • Gabriel Synthesis: Alkylation of potassium phthalimide with 3-chloromethyl-5-cyclopentylisoxazole (DMF, 60°C) followed by hydrazine deprotection gives 70–85% yield. However, the chloromethyl precursor is unstable, requiring in situ generation [6].
  • Nucleophilic Displacement: Mitsunobu reaction of 3-hydroxymethylisoxazole with phthalimide using DIAD/PPh₃ avoids harsh conditions but is cost-prohibitive for scale-up [5].

Scalability Challenges in Multi-Step Heterocyclic Synthesis

Critical bottlenecks include:

  • Ring Instability: The isoxazole core decomposes under strongly acidic/basic conditions (pH <2 or >10), complicating deprotection steps.
  • Purification Difficulties: Polar by-products (e.g., hydroxylamines) co-elute with the target amine in silica gel chromatography, necessitating expensive reverse-phase HPLC [1] [10].
  • Cyclopentyl Side Reactions: Friedel-Crafts acylation byproducts form during cyclopentylation if metalation is incomplete.
  • Amine Protection: Boc protection is essential for metal-catalyzed steps but requires acidic deprotection, risking isoxazole ring opening [6].

Properties

CAS Number

1540202-26-3

Product Name

(5-Cyclopentyl-1,2-oxazol-3-yl)methanamine

IUPAC Name

(5-cyclopentyl-1,2-oxazol-3-yl)methanamine

Molecular Formula

C9H14N2O

Molecular Weight

166.224

InChI

InChI=1S/C9H14N2O/c10-6-8-5-9(12-11-8)7-3-1-2-4-7/h5,7H,1-4,6,10H2

InChI Key

OJWRHQCDUURWSZ-UHFFFAOYSA-N

SMILES

C1CCC(C1)C2=CC(=NO2)CN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.